molecular formula C10H15Cl2NO B7944070 [(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]azanium;chloride

[(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]azanium;chloride

Cat. No.: B7944070
M. Wt: 236.13 g/mol
InChI Key: UUFFFFLPZDDWLI-BAUSSPIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]azanium;chloride is a chemical compound with a complex structure that includes a chiral center, a phenyl group, and a chloride ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]azanium;chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chiral Center: The initial step involves the formation of the chiral center through asymmetric synthesis or chiral resolution techniques.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Azanium Ion: The final step involves the formation of the azanium ion through protonation using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]azanium;chloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide, sodium methoxide, or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom with an amine group may yield an amine derivative.

Scientific Research Applications

[(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]azanium;chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]azanium;chloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

[(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]azanium;chloride can be compared with other similar compounds such as:

    [(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]amine: Similar structure but lacks the azanium ion.

    [(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]methanol: Similar structure but contains a hydroxyl group instead of the azanium ion.

    [(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carboxylic acid: Similar structure but contains a carboxylic acid group.

The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO.ClH/c11-7-10(13)9(12)6-8-4-2-1-3-5-8;/h1-5,9-10,13H,6-7,12H2;1H/t9-,10+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFFFFLPZDDWLI-BAUSSPIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(CCl)O)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]([C@@H](CCl)O)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.